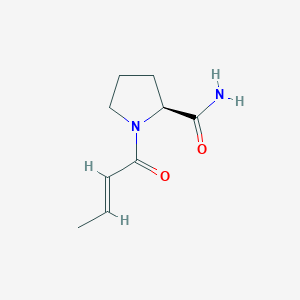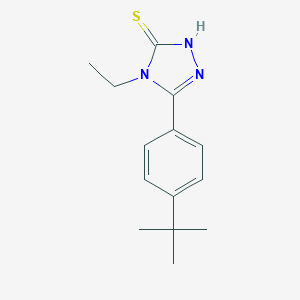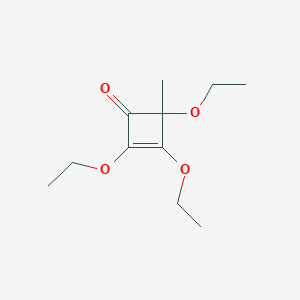
2,3,4-Triethoxy-4-methylcyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Triethoxy-4-methyl-2-cyclobutenone is an organic compound with the molecular formula C11H18O4 It is a cyclobutenone derivative characterized by three ethoxy groups and a methyl group attached to the cyclobutenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a strong acid catalyst, followed by cyclization to form the cyclobutenone ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Triethoxy-4-methyl-2-cyclobutenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutenone ring to cyclobutane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of substituted cyclobutenone derivatives.
Aplicaciones Científicas De Investigación
2,3,4-Triethoxy-4-methyl-2-cyclobutenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone involves its interaction with specific molecular targets. The ethoxy groups and the cyclobutenone ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparación Con Compuestos Similares
2,3,4-Triethoxy-2-cyclobutenone: Similar structure but lacks the methyl group.
2,3,4-Triethoxy-4-methyl-3-cyclobutenone: Similar structure but with a different position of the methyl group.
Uniqueness: 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is unique due to the specific arrangement of its ethoxy and methyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
170117-93-8 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2,3,4-triethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-5-13-8-9(12)11(4,15-7-3)10(8)14-6-2/h5-7H2,1-4H3 |
Clave InChI |
CLHCLBCMVRJRHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
SMILES canónico |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Sinónimos |
2-Cyclobuten-1-one,2,3,4-triethoxy-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


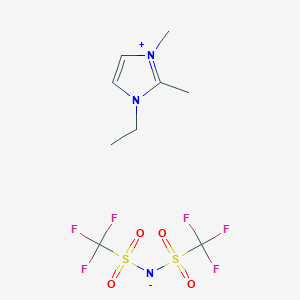
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
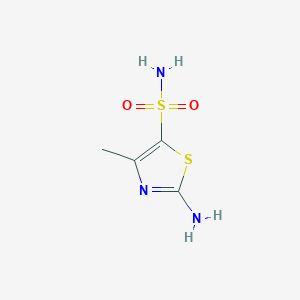
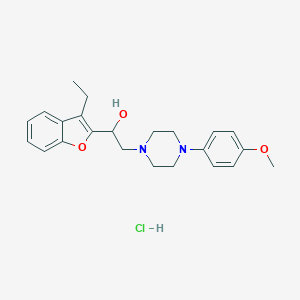
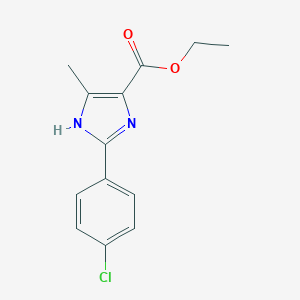
![IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL-](/img/structure/B68485.png)
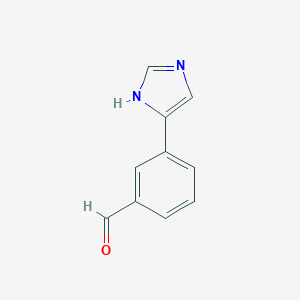
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
